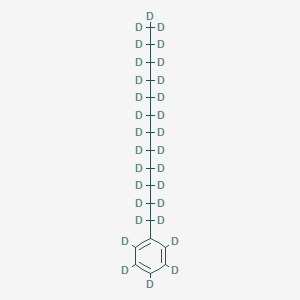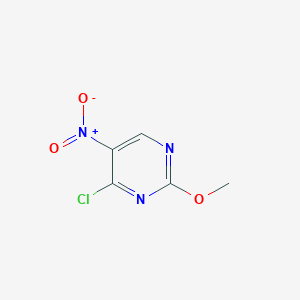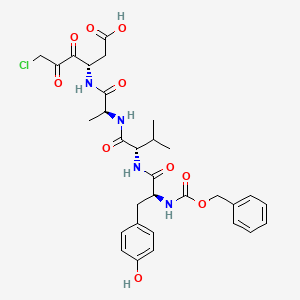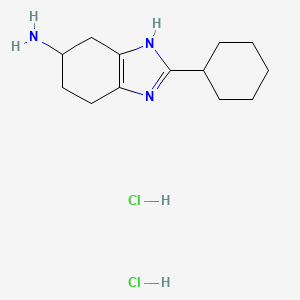
1-Phenyldodecane-D30
Übersicht
Beschreibung
1-Phenyldodecane-D30 (1-PDD-D30) is an aliphatic hydrocarbon compound belonging to the family of linear alkanes. It is composed of 12 carbon atoms, each linked to a hydrogen atom, and a phenyl group attached to the first carbon. It is a colorless liquid with a low boiling point and is insoluble in water. 1-PDD-D30 is used in a variety of scientific applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Biochemical Research : 1-Phenyldodecane derivatives have been studied for their biochemical properties. For instance, phenyldodecane is a significant component of cable insulating oil and has been investigated for its biodegradation in soil. This study provides insights into the environmental fate of phenyldodecane compounds and their interaction with microbial communities (Dew, Paton, & Semple, 2005).
Materials Science : In materials science, compounds similar to 1-Phenyldodecane-D30, like 1-phenyldecane and 1-phenylundecane, have been studied for their physical properties such as density and thermal behavior. This research is crucial for understanding the application of these compounds in various industrial processes and materials (Milhet, Baylaucq, & Boned, 2005).
Environmental Science : Studies on compounds like this compound also extend to environmental science, particularly in understanding their stability and degradation under various conditions. Research on the aging and oxidation of dodecylbenzene (a similar compound) in air provides valuable insights into the environmental impact and degradation pathways of such hydrocarbons (Hosier, Vaughan, Sutton, & Davis, 2007).
Pharmacology and Biomedical Research : While direct research on this compound in pharmacology is limited, related compounds have been studied. For example, the D30N mutation in HIV-1 protease, which influences drug resistance and susceptibility, highlights the significance of molecular changes in pharmacological research (Gonzalez et al., 2004).
Wirkmechanismus
Target of Action
1-Phenyldodecane-D30 is a type of alkane that is used in a variety of applications, including as a solvent for organic compounds and as a lubricant additive in various industrial processes . The primary targets of this compound are the organic compounds that it dissolves and the machinery it lubricates .
Mode of Action
This compound interacts with its targets primarily through physical processes rather than chemical reactions . As a solvent, it dissolves other organic compounds to facilitate chemical reactions or isolate specific compounds for analysis . As a lubricant additive, it reduces friction between mechanical parts, particularly in high-temperature and high-pressure environments where conventional lubricants may break down .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific organic compounds it is interacting with. As a solvent, it can affect the solubility and reactivity of various compounds, thereby influencing a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are primarily physical rather than biochemical. It can change the physical state of other compounds by dissolving them, and it can reduce mechanical wear and tear by lubricating machinery .
Biochemische Analyse
Biochemical Properties
1-Phenyldodecane-D30 plays a significant role in biochemical reactions, particularly as a surfactant and detergent precursor. It interacts with various enzymes and proteins, facilitating the breakdown of complex molecules. For instance, it is involved in the preparation of sodium dodecylbenzenesulfonate, an anionic detergent. The interaction with enzymes such as acyl-CoA synthetase, acyl-CoA dehydrogenase, and β-hydroxyacyl-CoA dehydrogenase is crucial for its metabolic processing .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a surfactant, affecting the integrity of cell membranes and facilitating the transport of molecules across the membrane. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyl-CoA dehydrogenase . These interactions lead to changes in gene expression and metabolic pathways, ultimately affecting cellular function and homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression . The stability and degradation of the compound are critical factors in its long-term effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it acts as a surfactant and facilitates the transport of molecules across cell membranes. At high doses, it can exhibit toxic effects, leading to cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above certain concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-oxidation pathway. Enzymes such as acyl-CoA synthetase, acyl-CoA dehydrogenase, and β-hydroxyacyl-CoA dehydrogenase play a crucial role in its metabolism . The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and function . The compound’s distribution is influenced by its chemical properties, including its hydrophobic nature and affinity for lipid membranes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and lipid droplets. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . The compound’s presence in specific organelles can affect cellular processes such as lipid metabolism and membrane dynamics .
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D2,13D,14D,15D2,16D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXNDCHNDYVRT-NPTDWAEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313063 | |
| Record name | Benzene-d5, dodecyl-d25- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352431-29-9 | |
| Record name | Benzene-d5, dodecyl-d25- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352431-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-d5, dodecyl-d25- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)




![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)


